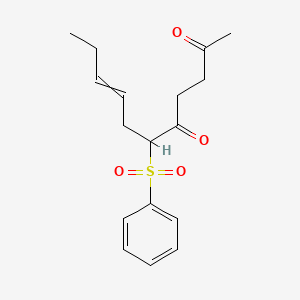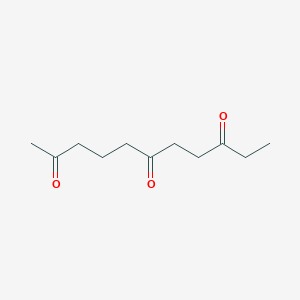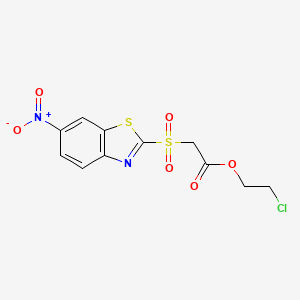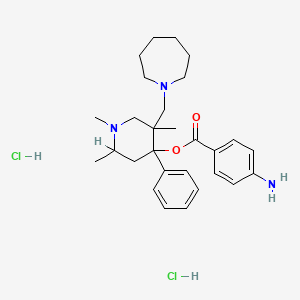
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, p-aminobenzoate, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 5-(hexahydro-1H-azepinylmethyl)-4-phenyl-1,2,5-trimethyl-, p-aminobenzoate, dihydrochloride is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it could be involved in multiple biochemical pathways and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidinol and azepinylmethyl groups, followed by their combination with the phenyl and trimethyl groups. Typical reaction conditions might include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process might include purification steps such as crystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biology, it might be studied for its potential effects on cellular processes or as a tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a drug or a precursor to a drug.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
作用机制
The mechanism of action would depend on the compound’s specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and affecting biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds might include other piperidinol derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical properties or biological activities.
For precise and detailed information, consulting scientific literature and databases is recommended.
属性
CAS 编号 |
73816-92-9 |
|---|---|
分子式 |
C28H41Cl2N3O2 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
[5-(azepan-1-ylmethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] 4-aminobenzoate;dihydrochloride |
InChI |
InChI=1S/C28H39N3O2.2ClH/c1-22-19-28(24-11-7-6-8-12-24,33-26(32)23-13-15-25(29)16-14-23)27(2,20-30(22)3)21-31-17-9-4-5-10-18-31;;/h6-8,11-16,22H,4-5,9-10,17-21,29H2,1-3H3;2*1H |
InChI 键 |
XVZZASNHOPZOHL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1C)(C)CN2CCCCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


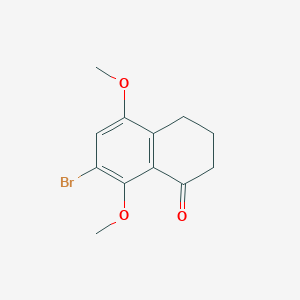
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)

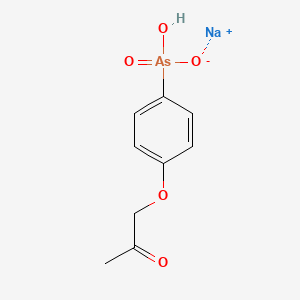
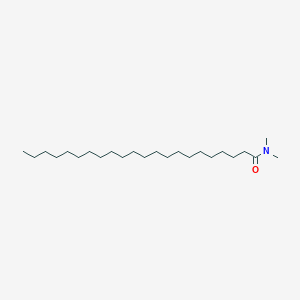

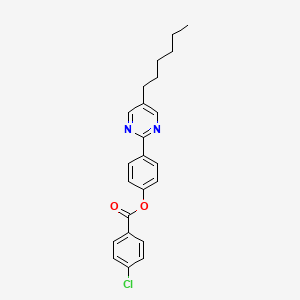
![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)
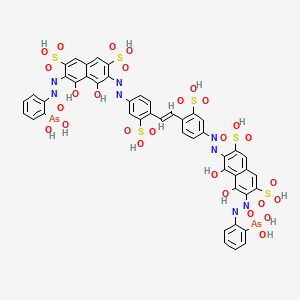

![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
